![molecular formula C17H38N6 B14250229 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane CAS No. 349489-79-8](/img/structure/B14250229.png)
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane is a unique chemical compound known for its spirocyclic structure, which includes six nitrogen atoms. This compound is part of a class of molecules known as spiro aza crowns, which are characterized by their spirocyclic framework and the presence of nitrogen atoms. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves a multi-step process starting from pentaerythritol. The key steps include two successive cyclizations by displacement of two tosyloxy groups from the appropriate pentaerythritol derivatives with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Each cyclization reaction is followed by reduction with sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of common reagents and relatively straightforward reaction conditions makes it feasible for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane has several applications in scientific research:
Chemistry: The unique spirocyclic structure makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: The compound’s ability to interact with biological molecules makes it of interest in biochemical research.
Industry: Possible uses in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves its interaction with various molecular targets. The nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, which can influence the compound’s reactivity and interactions with other molecules. The spirocyclic framework also allows for unique spatial arrangements, which can affect the compound’s binding to biological targets and its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(aminomethyl)propane-1,3-diamine: A precursor in the synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane.
Spiro aza crowns: A class of compounds with similar spirocyclic structures and nitrogen atoms.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of six nitrogen atoms. This combination imparts distinct chemical and physical properties, making it different from other spirocyclic compounds and nitrogen-containing molecules.
Propriétés
Numéro CAS |
349489-79-8 |
|---|---|
Formule moléculaire |
C17H38N6 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2,6,10,14,18,22-hexazaspiro[11.11]tricosane |
InChI |
InChI=1S/C17H38N6/c1-5-18-6-2-10-21-14-17(13-20-9-1)15-22-11-3-7-19-8-4-12-23-16-17/h18-23H,1-16H2 |
Clé InChI |
JRJFSXUEWNFHBM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCCNCC2(CNC1)CNCCCNCCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


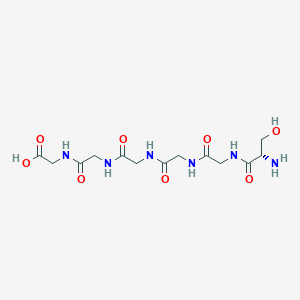
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

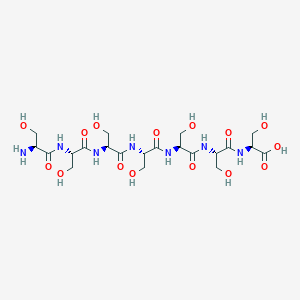
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
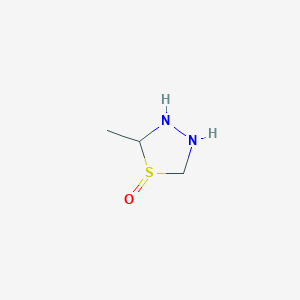
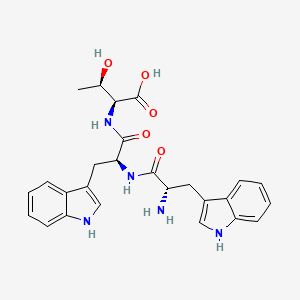
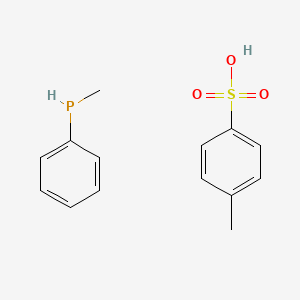
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
